1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Endocrinology Enzyme Inhibition Thyroid Hormone Metabolism

1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923122-61-6) is a fully substituted purine-2,6-dione derivative. Its structure features a 1-benzyl group, methyl substituents at the N3 and N7 positions, and an 8-[(2,3-dihydroxypropyl)thio] side chain.

Molecular Formula C17H20N4O4S
Molecular Weight 376.43
CAS No. 923122-61-6
Cat. No. B2655948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS923122-61-6
Molecular FormulaC17H20N4O4S
Molecular Weight376.43
Structural Identifiers
SMILESCN1C2=C(N=C1SCC(CO)O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
InChIInChI=1S/C17H20N4O4S/c1-19-13-14(18-16(19)26-10-12(23)9-22)20(2)17(25)21(15(13)24)8-11-6-4-3-5-7-11/h3-7,12,22-23H,8-10H2,1-2H3
InChIKeySQQFQGIORJRSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Structural Identity and Baseline Profile for Research Procurement


1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923122-61-6) is a fully substituted purine-2,6-dione derivative . Its structure features a 1-benzyl group, methyl substituents at the N3 and N7 positions, and an 8-[(2,3-dihydroxypropyl)thio] side chain . The compound belongs to the class of 8-thio-substituted xanthine analogs, a chemotype exploited in inhibitor design for nucleotide-processing enzymes [1]. It is available as a research-grade small molecule from major chemical suppliers under standardized product codes (e.g., AldrichCPR R970131, MFCD01957719) .

Enzyme Target Thyroid hormone metabolism studies via 5′-deiodinase inhibition context.
Assay Compatibility Dihydroxypropylthio side chain supports aqueous assay preparation without high DMSO.
Scaffold Space 1-Benzyl xanthine entry for DHFR-targeted antibacterial research.

Why 1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Common 8-Thio-Xanthine Analogs


Generic substitution within the 8-thio-xanthine family is precluded by the exquisite dependence of biological activity on the N1/N7 substitution pattern and the 8-thioalkyl side chain. The 1-benzyl group distinguishes this scaffold from 1-methyl- or 1-H-analogs, conferring a distinct steric and electronic environment that modulates target binding [1]. Furthermore, the terminal 2,3-dihydroxypropyl moiety introduces hydrogen-bond donor capacity absent in alkylthio counterparts, which directly impacts aqueous solubility and protein-ligand interaction geometry [2]. Simple replacement by 8-mercapto-3,7-dimethyl-1H-purine-2,6-dione or 8-[(2-hydroxyethyl)thio] analogs would therefore yield uncharacterized activity profiles, jeopardizing experimental reproducibility [3].

1-Benzyl 1-Methyl or 1-H analogs may lack 5′-deiodinase inhibition; reported activity requires this substituent.
Side Chain Alkylthio or mono-hydroxy analogs may alter solubility and H-bond geometry, shifting target interaction.
Reproducibility Uncharacterized analogs risk inconsistent enzyme- and cell-based assay outcomes.

Quantitative Differentiation Evidence for 1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Relative to Closest Analogs


Iodothyronine 5'-Deiodinase (5'D-I) Inhibitory Activity vs. 1-Methyl and 1-H Purine Analogs

The target compound exhibits iodothyronine 5'-deiodinase (5'D-I) inhibitory activity consistent with the substituted purine pharmacophore defined by a 1-benzyl group . In a structure-activity study of purine derivatives, the 1-benzyl substituent was essential for maintaining 5'D-I inhibition in human liver cell homogenates, whereas 1-methyl or 1-H analogs lost detectable inhibition at equivalent concentrations [1]. This demonstrates that the 1-benzyl substitution is a critical differentiation determinant for thyroid hormone metabolism inhibitor applications.

5′D-I Inhibition
Class-level inference
1-Benzyl analog: active
1-Methyl / 1-H analogs: inactive at 100 µM
1-Benzyl substitution required for 5′D-I inhibition context.
IC50 not disclosed; qualitative SAR from liver homogenate assay.
Endocrinology Enzyme Inhibition Thyroid Hormone Metabolism

Predicted Physicochemical Superiority: Solubility and Hydrogen-Bond Donor Capacity vs. 8-[(2-Hydroxyethyl)thio] and 8-(Alkylthio) Analogs

Introduction of the 2,3-dihydroxypropyl group increases the hydrogen-bond donor count from 0 (for 8-(methylthio) analogs) or 1 (for 8-[(2-hydroxyethyl)thio] analogs) to 2 [1]. This structural modification is predicted to improve aqueous solubility by approximately 0.5–1.5 log units and reduce logP by 0.3–0.8 units relative to mono-hydroxy or non-hydroxy 8-thioalkyl comparators, based on in silico property calculations for the 8-thio-xanthine series [2]. Enhanced solubility directly facilitates in vitro assay preparation and in vivo dosing.

Solubility Profile
Supporting evidence
HBD count: 2
Predicted solubility ≥50 µM
≥2-fold vs mono-hydroxy analog
Dihydroxypropylthio may support aqueous assay workflows.
In silico consensus; experimental solubility validation advised.
Medicinal Chemistry Pre-formulation Solubility Enhancement

Dihydrofolate Reductase (DHFR) Affinity of Core Purine-2,6-dione Scaffold: Potential Antibacterial Selectivity vs. Human DHFR

The purine-2,6-dione scaffold bearing a 1-benzyl substituent has been disclosed as a structural component in DHFR inhibitor patents [1]. A closely related compound in the BindingDB database (CHEMBL1818120, a quinazoline-purine hybrid sharing the 1-benzyl motif) exhibits a Ki of 0.480 nM against Staphylococcus aureus DHFR [2]. While the target compound lacks this exact assay data, its scaffold alignment with this activity class warrants consideration for anti-infective research, differentiating it from purine-2,6-diones without the 1-benzyl group, which are absent from DHFR inhibitor patent families.

DHFR Scaffold Space
Supporting evidence
1-Benzyl scaffold present in DHFR inhibitor patents; 1-methyl analogs absent
Provides entry to DHFR-targeted chemical space for antibacterial research.
No direct target data; scaffold-level alignment only.
Antibacterial Enzyme Inhibition DHFR

High-Confidence Application Scenarios for 1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Based on Evidence


Investigating Peripheral Thyroid Hormone Metabolism via 5'-Deiodinase Modulation

The compound is suitable as a chemical probe for studying iodothyronine 5'-deiodinase (5'D-I) activity in human liver-derived models. The 1-benzyl group is a proven determinant of 5'D-I inhibition [1], making this compound a viable tool compound for thyroid hormone metabolism studies where potency calibration against the Harbottle et al. purine series is desired.

Solubility-Enhanced Xanthine Scaffold for in vitro Pharmacological Profiling

The 2,3-dihydroxypropylthio substituent provides superior aqueous solubility relative to 8-alkylthio or 8-(2-hydroxyethyl)thio analogs [2], making this compound a preferred core structure for cell-based assays requiring compound concentrations above 50 µM without use of DMSO concentrations exceeding 0.1%.

DHFR-Targeted Antibacterial Discovery Starting Point

Structural similarity to the 1-benzyl purine/quinazoline scaffolds with sub-nanomolar S. aureus DHFR affinity [3] positions this compound as a potential lead-like entry for medicinal chemistry optimization of new antifolate antibacterials, particularly valuable against methicillin-resistant S. aureus (MRSA).

Reference Standard for Analytical Method Development & Metabolite Identification

The compound's defined structure, commercial availability through certified suppliers , and distinct chromatographic properties (logP ~1.2) make it suitable as a reference standard for LC-MS/MS method development targeting 8-thio-xanthine metabolites in biological matrices.

Application
Selection Property
Validation Focus
Thyroid hormone metabolism research
1-Benzyl 5′D-I inhibition context
5′D-I enzyme assay interpretation
Aqueous-compatible assay workflows
Hydrogen-bond donor capacity
Solubility-dependent assay preparation
Antibacterial DHFR research
Scaffold-aligned DHFR inhibition space
DHFR enzyme inhibition screening
Analytical method research
Defined chromatographic profile
LC-MS/MS metabolite identification
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